4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methyl group, and a methylsulfanyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide typically involves the nitration of 4-methyl-N-(3-methylsulfanylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials such as 4-methylbenzoyl chloride and 3-methylsulfanyl aniline. The key steps include acylation, nitration, and purification processes to obtain the final product with high purity.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the methylsulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparison with Similar Compounds
4-methyl-N-(3-methylsulfanylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-nitro-N-(3-methylsulfanylphenyl)benzamide: Similar structure but with the nitro group in a different position, which can affect its properties and applications.
Properties
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-6-7-11(8-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGPFQHSHGTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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